4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N. It is a member of the benzonitrile family, characterized by the presence of a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be synthesized starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The synthetic route involves multiple steps, including halogenation and nitrile formation . The reaction conditions typically require the use of solvents such as chloroform, dichloromethane, or ethyl acetate, and the reactions are often conducted under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield various substituted benzonitriles, while oxidation or reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other substituents on the benzene ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the trifluoromethyl group.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitrile functionality.
Uniqueness
4-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is unique due to the combination of its substituents, which impart distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-5-2-1-4(3-14)7(10)6(5)8(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJVHXMIQQFXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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